N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC18895443
Molecular Formula: C23H19F2N3O3S
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19F2N3O3S |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | N-(2,5-difluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H19F2N3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-18-10-16(24)5-6-17(18)25/h3-10H,11-12H2,1-2H3,(H,26,29) |
| Standard InChI Key | QVFQCGDZDNUMTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F)C |
Introduction
Structural Overview
This compound belongs to the class of substituted acetamides and features a thienopyrimidine core, which is often associated with bioactive properties. Key structural elements include:
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Substituents: A 2,5-difluorophenyl group and a 3,4-dimethylbenzyl moiety.
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Core Framework: A thieno[3,2-d]pyrimidine ring system with two keto groups (dioxo) at positions 2 and 4.
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Functional Groups: An amide linkage connecting the acetamide backbone to the thienopyrimidine ring.
The molecular structure suggests a high degree of rigidity and electron delocalization due to the aromatic systems, which could influence its bioactivity.
Synthesis Pathway
While specific synthesis details for this compound are not directly available in the provided data, compounds with similar frameworks are typically synthesized using multi-step protocols involving:
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Formation of the Thienopyrimidine Core:
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Cyclization reactions involving thiophene derivatives and urea or guanidine compounds.
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Introduction of Substituents:
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Electrophilic aromatic substitution or nucleophilic reactions to attach the 2,5-difluorophenyl group and the 3,4-dimethylbenzyl moiety.
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Amide Bond Formation:
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Coupling reactions using acyl chlorides or activated esters with amines under mild conditions.
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Potential Applications
Compounds with similar structural motifs have been investigated for various biological activities:
Anticancer Activity
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The thienopyrimidine core is known for its inhibitory effects on kinases involved in cancer cell proliferation.
Antimicrobial Potential
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Aromatic acetamides are frequently studied for their antimicrobial properties against bacterial and fungal strains.
Antitubercular Activity
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Similar compounds have shown activity against Mycobacterium tuberculosis, making this compound a potential candidate for further studies in this area.
Analytical Characterization
The characterization of such compounds typically involves:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determination of chemical shifts to confirm structural integrity. |
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern analysis. |
| IR Spectroscopy | Identification of functional groups like amides and ketones. |
| X-ray Crystallography | Elucidation of three-dimensional molecular structure (if crystalline). |
Research Implications
Given its structural complexity and potential bioactivity, this compound could serve as a lead molecule for drug discovery programs targeting:
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Cancer therapies.
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Anti-inflammatory drugs.
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Antimicrobial agents.
Further studies, including molecular docking and in vitro assays, are essential to validate its pharmacological potential.
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